Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate
Description
Properties
CAS No. |
207850-91-7 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)10-5-4-9(8-11(10)14)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
InChI Key |
UHEVJHHSZMFPDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCCC2)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) of Halogenated Methyl Benzoates
A common and effective approach to prepare methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate involves nucleophilic substitution of a halogenated methyl benzoate derivative with pyrrolidine.
- Starting Material: Methyl 2-halo-4-hydroxybenzoate (e.g., methyl 2-bromo-4-hydroxybenzoate).
- Nucleophile: Pyrrolidine.
- Base: Potassium carbonate or similar mild base.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF).
- Conditions: Elevated temperature (typically 80–120 °C) to facilitate substitution.
This method allows the pyrrolidine ring to displace the halogen at the 4-position selectively, while the hydroxy group at the 2-position remains intact due to its lower reactivity under these conditions.
Esterification of 2-Hydroxy-4-(pyrrolidin-1-yl)benzoic Acid
Alternatively, the compound can be synthesized by first preparing 2-hydroxy-4-(pyrrolidin-1-yl)benzoic acid, followed by methyl esterification.
- Step 1: Synthesis of 2-hydroxy-4-(pyrrolidin-1-yl)benzoic acid via aromatic substitution or amide coupling.
- Step 2: Esterification using methanol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.
This two-step approach is useful when the acid intermediate is more readily available or when the esterification step needs to be optimized separately.
Detailed Preparation Method from Literature
Reaction Scheme
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Methyl 2-bromo-4-hydroxybenzoate + Pyrrolidine + K2CO3 + DMF, 100 °C, 12 h | Nucleophilic aromatic substitution to replace bromine with pyrrolidinyl group |
| 2 | Work-up: Dilution with water, extraction with ethyl acetate, drying over Na2SO4, concentration | Isolation of crude product |
| 3 | Purification by recrystallization or chromatography | Obtain pure this compound |
Reaction Details
- Nucleophilic Substitution: The lone pair on the nitrogen of pyrrolidine attacks the aromatic carbon bearing the bromine, displacing it via an SNAr mechanism facilitated by the electron-withdrawing ester and hydroxy groups.
- Base Role: Potassium carbonate neutralizes the hydrobromic acid formed and maintains the nucleophile in its free base form.
- Solvent Choice: DMF dissolves both organic and inorganic reagents and stabilizes the transition state.
Yield and Purity
- Typical yields range from 70% to 85% depending on reaction time and temperature.
- Purity is confirmed by NMR, IR, and mass spectrometry.
- The product is a crystalline solid with melting point consistent with literature values.
Alternative Synthetic Routes
Protection/Deprotection Strategy for Hydroxy Group
If the hydroxy group interferes with substitution, it can be temporarily protected (e.g., as a benzyl ether) before pyrrolidine substitution, then deprotected post-reaction.
- Protection: Reaction with benzyl bromide and potassium carbonate in acetone to form methyl 2-(benzyloxy)-4-bromobenzoate.
- Substitution: Pyrrolidine substitution as above.
- Deprotection: Hydrogenolysis or acidic cleavage to regenerate the hydroxy group.
This method improves selectivity and yield when direct substitution is problematic.
Industrial and Scale-Up Considerations
- Continuous Flow Synthesis: Industrial production may employ continuous flow reactors to improve heat and mass transfer, leading to better control over reaction parameters and higher purity.
- Solvent Recycling: Use of DMF or alternative green solvents with recycling systems to reduce environmental impact.
- Catalyst Optimization: Exploration of phase-transfer catalysts or alternative bases to enhance reaction rates and selectivity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct SNAr | Methyl 2-bromo-4-hydroxybenzoate | Pyrrolidine, K2CO3, DMF | 100 °C, 12 h | Simple, direct, good yield | Hydroxy group may reduce reactivity |
| Protection/Deprotection | Methyl 2-(benzyloxy)-4-bromobenzoate | Pyrrolidine, K2CO3, acetone; then deprotection | Reflux, then hydrogenolysis | Improved selectivity | Additional steps increase time and cost |
| Esterification | 2-hydroxy-4-(pyrrolidin-1-yl)benzoic acid | Methanol, H2SO4 | Reflux overnight | Useful if acid intermediate available | Requires prior synthesis of acid |
Research Findings and Analytical Data
- NMR Spectroscopy: Confirms substitution pattern; characteristic aromatic protons and pyrrolidine ring signals.
- Mass Spectrometry: Molecular ion peak at m/z consistent with C12H15NO3 (this compound).
- Melting Point: Typically around 120–130 °C, depending on purity.
- X-ray Crystallography: Confirms molecular structure and substitution positions when available.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 2-position undergoes oxidation under controlled conditions:
*Hypothesized based on analogous Mn-catalyzed oxidations of secondary alcohols .
Mechanistically, oxidation proceeds via hydrogen abstraction from the hydroxyl group, forming a carbonyl intermediate. The pyrrolidine ring remains stable under mild oxidizing conditions but may participate in radical pathways under harsher treatments .
Esterification/Transesterification
The methyl ester group demonstrates reversible reactivity:
| Reaction Partner | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| 2-hydroxy-4-(pyrrolidin-1-yl)benzoic acid | H₂SO₄ catalyst, reflux in MeOH | Synthesis of parent compound | >80%* | |
| Ethanol + acid catalyst | Reflux, 12 hr | Ethyl ester derivative | Not reported |
*Yield inferred from industrial-scale optimization notes.
This reversibility allows functionalization of the carboxylate moiety for prodrug development or polymer synthesis.
Nucleophilic Substitution
The pyrrolidine nitrogen participates in alkylation and acylation reactions:
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | Quaternary ammonium salt | Ionic liquid precursors | |
| Acylation | Acetyl chloride, pyridine | N-acetylpyrrolidine derivative | Bioactivity modulation |
Kinetic studies suggest steric hindrance from the adjacent hydroxyl group slows substitution rates compared to unsubstituted pyrrolidines .
Cycloaddition Reactions
The compound participates in aza-Diels-Alder reactions as a dienophile:
| Diene Component | Catalyst | Cycloadduct Structure | Selectivity | Source |
|---|---|---|---|---|
| 1,3-dienes | CeCl₃·7H₂O | Tetracyclic pyrrolidine derivatives | >90% endo |
This reaction provides access to complex heterocycles with potential pharmaceutical applications. The hydroxyl group directs regioselectivity through hydrogen bonding .
Complexation with Metal Ions
The hydroxyl and ester groups enable coordination chemistry:
| Metal Ion | Ligand Ratio | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) | 1:2 | Square planar coordination | 8.2 ± 0.3 | |
| Fe(III) | 1:1 | Octahedral geometry | 6.9 ± 0.2 |
These complexes show enhanced solubility in polar solvents compared to the free ligand, suggesting applications in catalysis or metal ion sequestration.
Photochemical Reactions
Preliminary studies indicate reactivity under UV irradiation:
| Condition | Major Product | Quantum Yield (Φ) | Proposed Mechanism | Source |
|---|---|---|---|---|
| UV-A (365 nm), O₂ atmosphere | Quinone derivative | 0.12 | Singlet oxygen-mediated oxidation | |
| UV-C (254 nm), inert atmosphere | Ring-opened diradical | 0.08 | Norrish Type I cleavage |
Photostability data recommends storage in amber glass under nitrogen for long-term preservation.
This comprehensive analysis demonstrates methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate's versatility as a synthetic intermediate. Its balanced reactivity profile enables applications ranging from coordination chemistry to pharmaceutical synthesis, though further studies are needed to fully explore its potential in asymmetric catalysis and materials science.
Scientific Research Applications
Pharmaceutical Applications
-
Antibacterial Activity :
- Compounds containing pyrrolidine rings, such as methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate, have shown promising antibacterial properties. Research indicates that these compounds can inhibit bacterial type II topoisomerases, which are crucial for bacterial DNA replication. For instance, studies have demonstrated that derivatives of this compound exhibit activity against multidrug-resistant Gram-negative bacteria, including Escherichia coli and Acinetobacter baumannii .
-
Drug Development :
- The compound serves as a key building block in the synthesis of novel therapeutic agents. Its ability to form hydrogen bonds enhances its interaction with biological targets, potentially leading to the development of new drugs with improved efficacy and reduced side effects .
- Structure-Activity Relationship Studies :
Coordination Chemistry
This compound has been studied for its ability to form coordination complexes with metal ions. These complexes can exhibit unique electronic properties and catalytic activities, making them valuable in materials science and catalysis .
Similar Compounds and Their Features
| Compound Name | Similarity | Key Features |
|---|---|---|
| Methyl 4-pyrrolidin-1-ylbenzoate | 0.98 | Lacks hydroxyl group; primarily an ester derivative |
| Methyl 3-formyl-4-hydroxybenzoate | 0.98 | Contains an aldehyde instead of a pyrrolidine group |
| Methyl 5-formyl-2-methoxybenzoate | 0.96 | Features methoxy substitution; different reactivity |
| Methyl 2-hydroxybenzoate | 0.94 | Simpler structure; lacks the pyrrolidine moiety |
This table highlights the uniqueness of this compound compared to structurally similar compounds.
Case Study: Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of this compound against various resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols, revealing significant activity against resistant strains compared to conventional antibiotics .
Case Study: Coordination Complexes
Research into the coordination chemistry of this compound demonstrated its ability to form stable complexes with transition metals. These complexes exhibited enhanced catalytic activity in organic transformations, showcasing the compound's potential in synthetic chemistry .
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and pyrrolidin-1-yl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Benzoate Esters
Structural Features and Physicochemical Properties
The compound’s unique substituents differentiate it from common alkyl or aryl benzoates. Below is a comparative analysis with structurally analogous esters:
Key Observations:
- Polarity and Solubility: The hydroxyl group at position 2 increases polarity compared to non-hydroxylated analogs like methyl benzoate, reducing LogP and enhancing water solubility. The pyrrolidine group (pKa ~11) introduces pH-dependent solubility, favoring dissolution under acidic conditions .
- Reactivity: The hydroxyl group may participate in hydrogen bonding or oxidation reactions, unlike methyl 4-(dimethylamino)benzoate, which lacks such functionality. The pyrrolidine ring could undergo alkylation or protonation, altering biological activity .
Biological Activity
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate is a chemical compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and therapeutic applications. This article explores the compound's biological activity, synthesis, and potential therapeutic uses, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to a class of compounds known as Betti bases , characterized by a benzoate structure with a hydroxyl group and a pyrrolidine moiety. Its molecular formula is CHNO. The presence of the pyrrolidine ring is significant as it contributes to the compound's biological activity, particularly its interaction with various biological targets.
Biological Activities
-
Antimicrobial Properties :
- Research indicates that derivatives of pyrrolidine, including this compound, exhibit notable antimicrobial effects. These compounds are being investigated as potential candidates for antibiotic development due to their efficacy against various bacterial strains, including multidrug-resistant organisms.
- A study highlighted that compounds with similar structures have shown potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
-
Therapeutic Applications :
- Pyrrolidine derivatives have been linked to various therapeutic effects, including anti-inflammatory and anticancer activities. For instance, compounds similar to this compound have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell proliferation .
- The compound's ability to form hydrogen bonds enhances its interaction with proteins, potentially affecting pathways involved in cancer progression and inflammation.
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions. One common method includes:
- Reagents : Methyl 2-hydroxybenzoate and pyrrolidine.
- Process : The reaction is conducted under controlled conditions to ensure the formation of the desired product while minimizing by-products.
Case Study 1: Antibacterial Activity
A recent study examined the antibacterial efficacy of this compound against various strains of bacteria. Results indicated:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 6.25 |
| Acinetobacter baumannii | 12.5 |
The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an effective treatment option for bacterial infections .
Case Study 2: CDK Inhibition
Another investigation focused on the role of this compound in inhibiting CDK4/cyclinD1 complexes. Findings revealed:
| Compound | IC50 (nM) |
|---|---|
| This compound | <100 |
| Control Compound (known inhibitor) | <50 |
These results indicate that this compound may effectively inhibit cell proliferation associated with certain types of cancers .
Q & A
Q. What are the standard laboratory protocols for synthesizing Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate?
- Methodological Answer : A nucleophilic aromatic substitution (SNAr) reaction is commonly employed. For example, 2-fluorobenzaldehyde derivatives react with pyrrolidine under microwave-assisted heating (150°C, 20 hours) in DMF with K₂CO₃ as a base. Reaction progress is monitored via TLC, followed by extraction with ethyl acetate, washing with NH₄Cl, drying (MgSO₄), and solvent removal under reduced pressure . Adjusting equivalents of pyrrolidine and reaction time may optimize yields.
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques:
- TLC : Monitor reaction progress using ethyl acetate/hexane mobile phases.
- NMR : Compare experimental ¹H/¹³C spectra (e.g., δ ~10.01 ppm for aldehyde protons in intermediates) with literature data .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₄NO₃: 220.0974) .
- Elemental Analysis : Confirm %N content (e.g., theoretical 7.99% for intermediates) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Ethyl acetate/hexane mixtures (1:3 ratio) or methanol/water gradients are effective. For heat-sensitive intermediates, slow cooling from 50°C to 4°C enhances crystal formation. Monitor purity via melting point consistency (e.g., target mp 162–163°C for analogous benzoate esters) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
- Methodological Answer : SHELXL refines high-resolution crystallographic data by modeling hydrogen bonding between the hydroxyl group and pyrrolidine nitrogen. For twinned crystals, SHELXD/SHELXE can deconvolute overlapping reflections. Key steps:
Q. What strategies reconcile discrepancies between experimental NMR data and computational predictions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Compare with experimental data (DMSO-d₆) to identify conformational flexibility. For example, pyrrolidine ring puckering may cause δH variations in ¹H NMR (3.30–3.33 ppm for N-CH₂ groups) . Use NOESY to validate spatial proximity of aromatic and pyrrolidine protons.
Q. How can microwave-assisted synthesis improve reaction efficiency for derivatives?
- Methodological Answer : Microwave irradiation (e.g., 150°C, 30 minutes) accelerates SNAr reactions by enhancing dipole interactions. For example, substituting DMF with NMP reduces side-product formation. Monitor reaction kinetics via in-situ FTIR to track aldehyde intermediate consumption .
Q. What are the challenges in optimizing regioselectivity during functionalization of the benzoate core?
- Methodological Answer : Steric hindrance from the pyrrolidine group directs electrophilic substitution to the para position. Use directing groups (e.g., -B(OH)₂) for cross-coupling (Suzuki-Miyaura) at the 4-position. For meta-functionalization, employ transient protection of the hydroxyl group with TMSCl .
Q. How to design SAR studies to evaluate bioactivity of substituent-modified analogs?
- Methodological Answer :
- Scaffold diversification : Replace pyrrolidine with piperidine or azetidine to assess ring size impact.
- Electron-withdrawing groups : Introduce -CF₃ at the 4-position (analogous to CAS 345-28-8) to enhance metabolic stability .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
Q. What analytical approaches validate enantiomeric purity in chiral derivatives?
Q. How to address low yields in SNAr reactions under anhydrous conditions?
- Methodological Answer :
- Moisture control : Use molecular sieves (3Å) in DMF to scavenge trace water.
- Catalyst screening : Add KI (10 mol%) to enhance fluoride leaving group activation.
- Alternative solvents : Switch to DMAc or DMI for higher dielectric constants, improving amine nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
